![molecular formula C18H19FN2O2 B5795407 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide, also known as LSN 3213128, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The overexpression of c-Myc is a common feature of many types of cancer, making it an attractive target for anti-cancer drug development. LSN 3213128 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Mecanismo De Acción
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 works by inhibiting the protein-protein interaction between c-Myc and Max, which is essential for the transcriptional activity of c-Myc. This inhibition leads to decreased expression of c-Myc target genes, which are involved in cell proliferation, survival, and metabolism. The inhibition of c-Myc activity by 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been shown to inhibit cell cycle progression and reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 as a research tool is its specificity for the c-Myc/Max protein-protein interaction. This specificity allows for the selective inhibition of c-Myc activity without affecting other cellular processes. However, one limitation of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 is its relatively low potency compared to other c-Myc inhibitors. This may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128. One potential direction is the optimization of the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is the evaluation of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 as a research tool to study the role of c-Myc in cancer and other diseases may lead to the identification of new therapeutic targets and biomarkers.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 was first reported in a patent application by Lysosomal Therapeutics Inc. The synthesis involves several steps, including the reaction of 2-fluorobenzoic acid with isobutylamine to form 2-fluoro-N-(2-isobutylaminophenyl)benzamide, which is then reacted with phosgene to form 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide 3213128 inhibits tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)11-20-17(22)14-8-4-6-10-16(14)21-18(23)13-7-3-5-9-15(13)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAALJKQFRVXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)
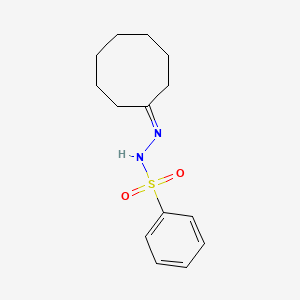

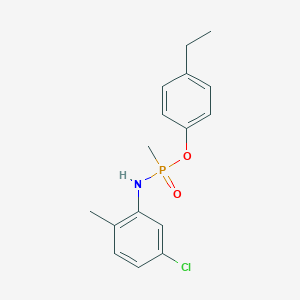
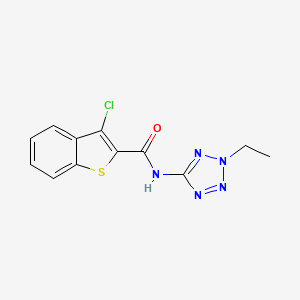
![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)
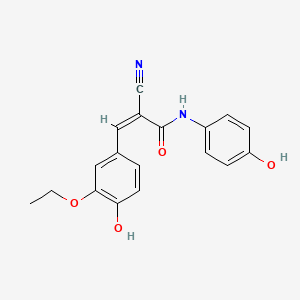
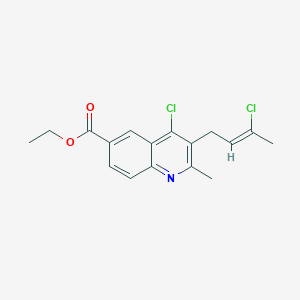
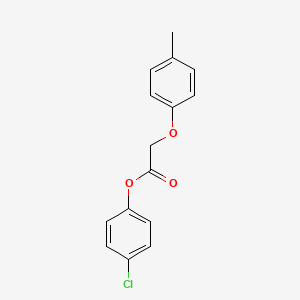

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)